N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide

Sirtuin Isoform selectivity Dual inhibition

Researchers requiring simultaneous SIRT1 and SIRT2 inhibition for complete p53 deacetylation blockade often face isoform selectivity limitations with EX-527 or AGK2. Sirt1/2-IN-2 delivers balanced dual inhibition with a benzenesulfonamide-naphthyl-triazole scaffold distinct from indole, quinoline, or thiourea chemotypes. • Dual IC50: SIRT1 = 1.8 μM, SIRT2 = 2.4 μM; ~12-fold more potent on SIRT1 vs. tenovin-6. • At 5 μM, completely blocks p53 deacetylation and increases p53/α-tubulin acetylation in MOLM-13 cells. • Cellular IC50: 11.5-34.4 μM across leukemia lines; DMSO solubility ≥10 mM supports 1-5 μM working concentrations. • Also inhibits PMI (IC50 = 3.32 μM) - use appropriate controls for target deconvolution. • ≥98% purity; shipped at ambient temperature; powder stable at -20°C for 3 years.

Molecular Formula C18H14N4O3S2
Molecular Weight 398.5 g/mol
Cat. No. B12390951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide
Molecular FormulaC18H14N4O3S2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4
InChIInChI=1S/C18H14N4O3S2/c23-17-14-9-5-4-8-13(14)15(10-16(17)26-18-19-11-20-21-18)22-27(24,25)12-6-2-1-3-7-12/h1-11,22-23H,(H,19,20,21)
InChIKeyDIHWMXSCKBJTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.3 [ug/mL] (The mean of the results at pH 7.4)

N-[4-Hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide (Sirt1/2-IN-2): Chemical Identity and Pharmacological Classification for Procurement Decisions


N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide (CAS 670267-73-9, MW 398.46, formula C₁₈H₁₄N₄O₃S₂), also designated as compound hsa55 or Sirt1/2-IN-2, is a synthetic small-molecule dual inhibitor of the NAD⁺-dependent deacetylases sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2) [1]. The compound belongs to the benzenesulfonamide chemotype, incorporating a 1,2,4-triazole ring linked via a thioether bridge to a 4-hydroxy-1-naphthyl core [2]. It was identified through a rational drug design campaign combining virtual screening with substructure searching, and is one of eleven derivatives from this series reported to exhibit IC₅₀ values below 5 μM against both SIRT1 and SIRT2 [1]. The compound is commercially available from multiple vendors as a research tool for sirtuin biology and apoptosis studies, typically at ≥98% purity with DMSO solubility of at least 10 mM .

Why SIRT1/2 Inhibitor Substitution Is Not Advisable: Isoform Selectivity Profiles and Scaffold-Dependent Pharmacology of N-[4-Hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide


Sirtuin-targeting compounds cannot be treated as interchangeable reagents because their isoform selectivity profiles dictate fundamentally different biological outcomes. Most characterized sirtuin inhibitors are isoform-selective: EX-527 (Selisistat) exhibits >200-fold selectivity for SIRT1 over SIRT2 (SIRT2 IC₅₀ = 19.6 μM), AGK2 is SIRT2-selective (SIRT1 IC₅₀ ≈ 30 μM), and SirReal2 potently inhibits only SIRT2 (IC₅₀ = 140 nM with minimal effect on SIRT1) [1][2][3]. In contrast, N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide provides balanced dual SIRT1/SIRT2 inhibition at low micromolar concentrations (SIRT1 IC₅₀ = 1.8 μM; SIRT2 IC₅₀ = 2.4 μM), which is mechanistically required for complete blockade of p53 deacetylation [4]. Older dual inhibitors such as tenovin-1 and tenovin-6 are far less potent (SIRT1 IC₅₀ ≈ 21 μM; SIRT2 IC₅₀ ≈ 10 μM), necessitating higher working concentrations that may introduce off-target effects [5]. Furthermore, the benzenesulfonamide-naphthyl-triazole scaffold of this compound is chemically distinct from the thiourea-based tenovins, the indole-based EX-527, and the quinoline-based AGK2, meaning that SAR inferences cannot be reliably transferred across chemotypes [4][6].

Quantitative Differentiation Evidence for N-[4-Hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide: Head-to-Head and Cross-Study Comparator Data


Balanced Dual SIRT1/SIRT2 Inhibition Versus Isoform-Selective Inhibitors: A Quantitative Selectivity Comparison

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide (hsa55, Sirt1/2-IN-2) exhibits a balanced dual inhibition profile against SIRT1 (IC₅₀ = 1.8 μM) and SIRT2 (IC₅₀ = 2.4 μM), with a SIRT2/SIRT1 IC₅₀ ratio of approximately 1.3 [1]. This contrasts sharply with the SIRT1-selective inhibitor EX-527 (Selisistat), which shows a SIRT2/SIRT1 IC₅₀ ratio of >200 (SIRT1 IC₅₀ = 0.038–0.098 μM; SIRT2 IC₅₀ = 19.6 μM) [2], and the SIRT2-selective inhibitor AGK2, with a SIRT1/SIRT2 IC₅₀ ratio of approximately 8.6 (SIRT1 IC₅₀ ≈ 30 μM; SIRT2 IC₅₀ = 3.5 μM) [3]. The balanced dual inhibition of Sirt1/2-IN-2 enables simultaneous engagement of both targets at similar concentrations, a property not achievable with either EX-527 or AGK2 at comparable concentrations.

Sirtuin Isoform selectivity Dual inhibition

Enhanced Inhibitory Potency over Legacy Tenovin-Class Dual SIRT1/2 Inhibitors

Compared to the tenovin class of dual SIRT1/2 inhibitors, Sirt1/2-IN-2 demonstrates substantially greater enzymatic potency. Tenovin-6, a water-soluble tenovin analog, inhibits purified human SIRT1 with an IC₅₀ of 21 μM and SIRT2 with an IC₅₀ of 10 μM [1]. Sirt1/2-IN-2 achieves IC₅₀ values of 1.8 μM (SIRT1) and 2.4 μM (SIRT2), representing approximately 11.7-fold greater potency against SIRT1 and 4.2-fold greater potency against SIRT2 [2]. Tenovin-1 shows a similar potency profile (SIRT1 IC₅₀ ≈ 21 μM; SIRT2 IC₅₀ ≈ 10 μM) but additionally suffers from poor aqueous solubility that limits its experimental utility [1]. The improved potency of Sirt1/2-IN-2 allows effective target engagement at lower compound concentrations, reducing the risk of solvent-related artifacts and off-target effects at high micromolar concentrations.

Sirtuin inhibition Potency comparison Tenovin

Functional Validation: Complete p53 Deacetylation Blockade and Leukemia Cell Cytotoxicity

Sirt1/2-IN-2 (hsa55) induces apoptosis and antiproliferative effects across multiple human leukemia cell lines, with cellular IC₅₀ values of 11.5 μM (MOLM-13), 13 μM (MV4-11), 34.4 μM (THP1), and 27.5 μM (Jurkat) following 48-hour treatment at 5 μM [1]. Critically, the compound achieves complete blockade of p53 deacetylation—a mechanistic biomarker requiring simultaneous inhibition of both SIRT1 and SIRT2—and concomitantly increases acetylation of both p53 and α-tubulin in MOLM-13 cells [1]. This functional dual-target engagement phenotype is not achievable with SIRT1-selective inhibitors (e.g., EX-527) or SIRT2-selective inhibitors (e.g., AGK2, SirReal2) used alone, which only partially affect p53 acetylation status [2][3]. Within the same study, the closely related analog PS9 (Sirt1/2-IN-3, SIRT1 IC₅₀ = 1.4 μM; SIRT2 IC₅₀ = 2.0 μM) also demonstrated similar functional activity, but Sirt1/2-IN-2 represents a distinct chemical scaffold with the benzenesulfonamide group directly attached rather than substituted [1].

p53 deacetylation Leukemia Apoptosis

Chemotype Differentiation: Benzenesulfonamide-Naphthyl-Triazole Scaffold Versus Established Sirtuin Inhibitor Chemotypes

Sirt1/2-IN-2 incorporates a unique benzenesulfonamide–4-hydroxy-1-naphthyl–1,2,4-triazole-3-thioether architecture (MW 398.46, C₁₈H₁₄N₄O₃S₂) that is structurally distinct from all previously established sirtuin inhibitor chemotypes [1][2]. The tenovins are based on a benzoylthiourea scaffold (e.g., tenovin-1, MW 379.44, C₂₀H₂₃N₃O₃S) [3]. EX-527 is an indole-based carboxamide [4]. AGK2 is a quinoline-based scaffold [5]. SirReal2 is a triazole-pyrimidine-based structure [6]. This scaffold differentiation is significant for procurement because: (i) the benzenesulfonamide-naphthyl-triazole chemotype occupies different intellectual property space; (ii) the compound provides an orthogonal chemical starting point for SAR exploration and tool compound development; and (iii) scaffold-dependent differences in physicochemical properties (e.g., the 1,2,4-triazole-3-thioether moiety contributes hydrogen-bonding capacity distinct from the 1,2,3-triazole isomers employed in carbonic anhydrase-targeting benzenesulfonamides [7]) may confer differential selectivity profiles that remain to be systematically profiled.

Chemical scaffold Chemotype Structure-activity relationship

Secondary Pharmacological Activity: Human Phosphomannose Isomerase (PMI) Inhibition

In an orthogonal screening context, N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide (tested as MLS000689772, CID 2133777) was identified as a non-competitive inhibitor of human phosphomannose isomerase (PMI, mannose-6-phosphate isomerase) with an IC₅₀ of 3.32 μM (3,320 nM) at pH 7.4, 23°C, using a G6PD-NADPH-coupled assay [1]. This secondary activity is not reported for any of the comparator sirtuin inhibitors discussed above (tenovin-1/6, EX-527, AGK2, SirReal2), none of which have documented PMI inhibitory activity. The IC₅₀ for PMI (3.32 μM) is within approximately 2-fold of the SIRT1 and SIRT2 IC₅₀ values, indicating that PMI inhibition may contribute to the compound's cellular pharmacology at concentrations used for sirtuin target engagement.

Phosphomannose isomerase Off-target Polypharmacology

Recommended Research and Industrial Application Scenarios for N-[4-Hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide Based on Quantitative Evidence


Complete p53 Deacetylation Blockade Studies in Leukemia and Lymphoma Models

Sirt1/2-IN-2 is the compound of choice for experiments requiring simultaneous inhibition of both SIRT1 and SIRT2 to achieve complete blockade of p53 deacetylation. The evidence from Cai et al. (2023) demonstrates that at 5 μM, this compound completely blocks p53 deacetylation and concomitantly increases acetylation of both p53 and α-tubulin in MOLM-13 acute myeloid leukemia cells [1]. Cellular IC₅₀ values ranging from 11.5 μM (MOLM-13) to 34.4 μM (THP1) provide a validated concentration range for antiproliferative studies [1]. Isoform-selective inhibitors such as EX-527 (SIRT1-selective) or AGK2 (SIRT2-selective) cannot substitute in this application because each alone fails to achieve complete p53 deacetylation blockade.

Sirtuin Dual-Target Engagement Studies at Sub-5 μM Concentrations

For target engagement studies requiring balanced dual SIRT1/SIRT2 inhibition at low micromolar concentrations, Sirt1/2-IN-2 offers a ~12-fold potency advantage on SIRT1 over tenovin-6 (1.8 μM vs. 21 μM) and a ~4-fold advantage on SIRT2 (2.4 μM vs. 10 μM) [1][2]. This potency differential enables experiments at working concentrations (1–5 μM) where tenovins require 10–50 μM, reducing both solvent (DMSO) load and the probability of off-target effects. The compound's DMSO solubility of ≥10 mM supports stock solution preparation at concentrations suitable for most cell-based assay formats.

Chemical Tool for Scaffold-Hopping and Novel Sirtuin Inhibitor Development Programs

The benzenesulfonamide–4-hydroxy-1-naphthyl–1,2,4-triazole-3-thioether scaffold of Sirt1/2-IN-2 represents a chemotype that is structurally orthogonal to the indole (EX-527), quinoline (AGK2), benzoylthiourea (tenovin), and triazole-pyrimidine (SirReal2) inhibitor classes [1][3][4][5][6]. Medicinal chemistry programs seeking to diversify their sirtuin inhibitor portfolios or to explore novel IP space can use this compound as a validated starting point for SAR expansion. The 1,2,4-triazole-3-thioether linkage distinguishes it from the more extensively explored 1,2,3-triazole-based benzenesulfonamides that target carbonic anhydrase [7].

Polypharmacology Studies Involving Concurrent Sirtuin and PMI Pathway Modulation

For research programs investigating the intersection of sirtuin signaling with mannose metabolism or N-glycosylation pathways, Sirt1/2-IN-2 offers the unique combination of dual SIRT1/2 inhibition (IC₅₀ = 1.8/2.4 μM) and PMI inhibition (IC₅₀ = 3.32 μM) within a single chemical entity [1][8]. No comparator sirtuin inhibitor has documented PMI activity. Researchers should note that at concentrations above ~3 μM, PMI inhibition may contribute to observed cellular phenotypes, and appropriate controls (e.g., sirtuin-deficient cell lines, mannose supplementation rescue experiments) are recommended to deconvolve target-specific effects.

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